3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s stability and reactivity, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 4-propoxybenzaldehyde with methylamine followed by cyclization can yield the desired pyrrolidine-2,5-dione derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-Methyl-3-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 3-Methyl-3-(4-butoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific propoxyphenyl substitution, which can influence its biological activity and chemical reactivity. This substitution can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-8-18-11-6-4-10(5-7-11)14(2)9-12(16)15-13(14)17/h4-7H,3,8-9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGMWBGFLVMUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2(CC(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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